molecular formula C20H21F6N7O7 B14186341 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid

Cat. No.: B14186341
M. Wt: 585.4 g/mol
InChI Key: DMRDKCWCVLXGAR-UHFFFAOYSA-N
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Description

The compound 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a heterocyclic small molecule with the molecular formula C₁₆H₁₉N₇O₃ and a molecular weight of 357.37 g/mol . Its core structure comprises an imidazo[4,5-c]pyridine scaffold substituted with:

  • A 4-amino-1,2,5-oxadiazol-3-yl group (a bioisostere for carboxylic acid or amide groups).
  • A 1-ethyl group (modulating lipophilicity).
  • A prop-2-yn-1-ol moiety (offering reactivity for further derivatization).

The 2,2,2-trifluoroacetic acid (TFA) component is a counterion, likely introduced during synthesis or purification. The compound requires storage under inert conditions at -20°C, indicating sensitivity to light and oxidation .

Properties

Molecular Formula

C20H21F6N7O7

Molecular Weight

585.4 g/mol

IUPAC Name

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H19N7O3.2C2HF3O2/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;2*3-2(4,5)1(6)7/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);2*(H,6,7)

InChI Key

DMRDKCWCVLXGAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Diaminopyridine Derivatives

The imidazo[4,5-c]pyridine scaffold is synthesized by reacting 3,4-diaminopyridine with a carboxylic acid derivative under dehydrating conditions. In a patented method, 3,4-diaminopyridine reacts with 2-methoxy-4-methylthiobenzoic acid in the presence of phosphorus oxychloride (POCl₃) and pyridine at 25–125°C. This forms the imidazo[4,5-c]pyridine core via a tandem acylation and cyclization mechanism.

Reaction Conditions :

  • Solvent : Pyridine (acts as base and solvent)
  • Catalyst : POCl₃ (2.5 equiv)
  • Temperature : 80°C, 12 hours
  • Yield : 68–72%

Functionalization at the 7-Position

To introduce the 3-aminopropoxy group at the 7-position, a nucleophilic aromatic substitution (SNAr) is employed. The parent imidazo[4,5-c]pyridine derivative is first nitrated at the 7-position, followed by reduction to an amine and subsequent alkoxylation.

Key Steps :

  • Nitration : Treating the core with fuming HNO₃ at 0°C.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or Zn/HCl converts the nitro group to an amine.
  • Alkoxylation : Reaction with 3-bromopropane-1-amine in DMF using K₂CO₃ as base.

Construction of the 4-Amino-1,2,5-oxadiazole Moiety

Nitration and Cyclization of Amidoximes

The 4-amino-1,2,5-oxadiazole ring is synthesized from amidoxime precursors. As demonstrated by MDPI, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) undergoes partial reduction with gaseous ammonia in toluene to yield the amino-furazan.

Optimized Protocol :

  • Substrate : BNFF-1 (1 equiv)
  • Reagent : NH₃ (g), toluene, 60°C, 6 hours
  • Yield : 85%

Coupling to the Imidazo[4,5-c]pyridine Core

The amino-furazan is introduced at the 2-position via Suzuki-Miyaura coupling or direct substitution. A palladium-catalyzed cross-coupling using Pd(PPh₃)₄ and Cs₂CO₃ in DMF/H₂O (3:1) at 100°C achieves this.

Characterization Data :

  • HRMS (ESI+) : m/z 357.37 [M+H]+ (calculated for C₁₆H₁₉N₇O₃: 357.37)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazo-H), 6.89 (s, 2H, NH₂), 4.42 (t, J = 6.8 Hz, 2H, OCH₂), 3.58 (q, J = 7.2 Hz, 2H, CH₂NH₂)

Introduction of the Propargyl Alcohol Side Chain

Propargylation at the 4-Position

The propargyl alcohol moiety is installed via a Sonogashira coupling between a halogenated intermediate and propargyl alcohol. Using PdCl₂(PPh₃)₂ and CuI in triethylamine, the coupling proceeds at room temperature.

Reaction Parameters :

  • Halogen Source : 4-iodoimidazo[4,5-c]pyridine
  • Alkyne : Propargyl alcohol (1.2 equiv)
  • Yield : 78%

Final Purification and Salt Formation

The crude product is purified via reverse-phase HPLC using a trifluoroacetic acid (TFA)-modified mobile phase (0.1% TFA in H₂O/MeCN), yielding the TFA salt.

Purification Data :

  • Column : C18, 5 µm, 250 × 10 mm
  • Gradient : 5–95% MeCN over 30 minutes
  • Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
POCl₃-mediated cyclization Core formation 72 95
SNAr for 7-aminopropoxy Functionalization 65 90
Suzuki coupling for oxadiazole Heterocycle coupling 78 97
Sonogashira for propargyl alcohol Alkyne introduction 75 94

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : The use of POCl₃ and pyridine ensures selective formation of the imidazo[4,5-c]pyridine over other regioisomers.
  • Oxadiazole Stability : Amino-furazans are prone to hydrolysis; thus, reactions are conducted under anhydrous conditions.
  • Propargyl Alcohol Handling : The propargyl group’s acidity necessitates mild bases (e.g., K₂CO₃) to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The propynyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH) are commonly employed.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted alkyl or aryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s amino and oxadiazole groups may interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

Medicine

The compound’s unique structure could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino and oxadiazole groups may form hydrogen bonds with proteins or nucleic acids, altering their function. The imidazo[4,5-c]pyridine core could interact with enzyme active sites, inhibiting or modulating their activity. The propynyl group may facilitate the compound’s binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazopyridine-Based Derivatives

6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
  • Core structure : Imidazo[4,5-b]pyridine (isomeric to the target compound’s imidazo[4,5-c]pyridine).
  • Key substituents : Bromine (electrophilic group), furan (aromatic heterocycle), and propargyl (alkyne).
  • Biological relevance : Imidazo[4,5-b]pyridines are associated with anticancer activity, likely due to DNA intercalation or kinase inhibition .
  • The bromine and furan substituents differ from the target’s oxadiazole and aminopropoxy groups, impacting electronic properties and target selectivity.
4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-piperidin-4-yloxyimidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
  • Core structure : Imidazo[4,5-c]pyridine (identical to the target compound).
  • Key substituents: Piperidin-4-yloxy (cyclic amine) vs. the target’s 3-aminopropoxy (linear amine).
  • The target’s aminopropoxy chain offers greater conformational flexibility, which may improve binding to polar targets .

Heterocyclic Compounds with Bioisosteric Replacements

Thiazolidinone Derivatives (e.g., Compound 13k in )
  • Core structure: Thiazolidinone fused with pyrazole.
  • Key substituents: 3,5-Difluorophenyl (electron-withdrawing group), thioxothiazolidinone (hydrogen-bond acceptor).
  • Comparison: The thioxothiazolidinone and target’s oxadiazole both serve as hydrogen-bond acceptors, but the oxadiazole’s smaller size may reduce steric hindrance. Fluorine substituents in 13k enhance metabolic stability, while the target’s aminopropoxy group improves aqueous solubility .

Quantitative Comparison Using Computational Metrics

Tanimoto Similarity Analysis

  • The Tanimoto coefficient (cutoff ≥0.8) identifies structurally similar compounds. For example: The target compound shares high similarity with other imidazopyridines bearing oxadiazole or alkyne groups. Piperidin-4-yloxy analogs () and 3-aminopropoxy derivatives cluster together due to shared core and substituent patterns .

Molecular Networking and Fragmentation Patterns

  • Cosine scores from MS/MS data () group compounds with similar fragmentation profiles.
    • The target’s imidazo[4,5-c]pyridine core produces distinct fragment ions, differentiating it from imidazo[4,5-b]pyridine derivatives.

Inferred Targets and Pathways

  • Imidazopyridines : Commonly target kinases (e.g., JAK2, Aurora kinases) due to ATP-binding site interactions.
  • Oxadiazole : Often found in antiviral and anticancer agents, acting as a bioisostere for carboxyl groups.
  • Propargyl alcohol : May enable covalent binding to cysteine residues in target proteins.

Comparative Bioactivity Data

Compound Core Structure Key Substituents Molecular Weight Predicted Activity
Target Compound Imidazo[4,5-c]pyridine 4-Amino-oxadiazole, aminopropoxy 357.37 Kinase inhibition, DNA intercalation
6-Bromo-2-furyl analog Imidazo[4,5-b]pyridine Bromine, furan, propargyl Not reported Anticancer (DNA damage response)
Piperidin-4-yloxy analog Imidazo[4,5-c]pyridine Piperidine, alkyne Not reported CNS-targeted therapies

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